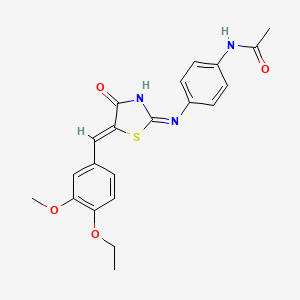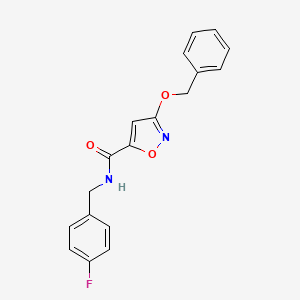
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, also known as AZD-8931, is a small molecule inhibitor of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2) and HER3. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide works by inhibiting the activity of EGFR, HER2, and HER3, which are all involved in the growth and proliferation of cancer cells. By blocking the activity of these receptors, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce tumor size, and increase the effectiveness of other cancer treatments. It has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of multiple receptors, which may make it more effective than other inhibitors that target only one receptor. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its potential uses.
Direcciones Futuras
There are several future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide. Additionally, further research is needed to determine the optimal dosing and administration schedule for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide in different types of cancer.
Métodos De Síntesis
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-azepan-1-amine, followed by the reaction of the resulting product with 2-bromoethyl thiophene-3-carboxylate. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma. In preclinical studies, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the effectiveness of other cancer treatments.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2S2/c1-15-12-17(6-7-18(15)20)26(23,24)21-13-19(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,19,21H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXFMDAYCKDKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2908978.png)
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)



![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2908988.png)


![N-(2-chloro-4-fluorophenyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2908995.png)
![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)
